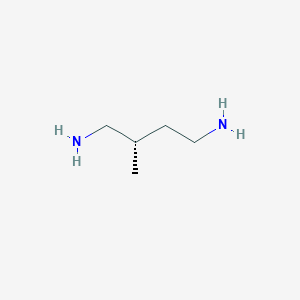

(S)-2-Methylbutane-1,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H14N2 |

|---|---|

Molecular Weight |

102.18 g/mol |

IUPAC Name |

(2S)-2-methylbutane-1,4-diamine |

InChI |

InChI=1S/C5H14N2/c1-5(4-7)2-3-6/h5H,2-4,6-7H2,1H3/t5-/m0/s1 |

InChI Key |

GGQJPAQXCYUEKB-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](CCN)CN |

Canonical SMILES |

CC(CCN)CN |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Methylbutane 1,4 Diamine

Multistep Chemical Synthesis Routes

Multistep syntheses provide a robust, albeit often longer, pathway to the target compound. These routes allow for the purification of intermediates at each stage, ensuring the quality of the final product.

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides. organicchemistrytutor.compearson.comjk-sci.com This method can be adapted to produce chiral diamines from appropriate chiral precursors. The synthesis avoids the over-alkylation common in direct amination with ammonia (B1221849).

For the synthesis of (S)-2-Methylbutane-1,4-diamine, the starting material would again be the chiral precursor (S)-2-Methyl-1,4-butanediol. The diol is first converted into a dihalide or ditosylate, as described in section 2.1.4. This activated intermediate is then treated with potassium phthalimide (B116566). organicchemistrytutor.com The phthalimide anion acts as a nitrogen nucleophile, displacing both leaving groups in a double Sₙ2 reaction to form N,N'-(2-methylbutane-1,4-diyl)diphthalimide. The final step is the cleavage of the two phthalimide groups to liberate the primary amine functions. This is typically accomplished by heating with hydrazine (B178648) (the Ing-Manske procedure) or through acidic hydrolysis, yielding this compound and the phthalhydrazide (B32825) byproduct. jk-sci.com

| Step | Reagents | Intermediate | Purpose |

| 1. Activation | p-Toluenesulfonyl chloride, Pyridine | (S)-2-Methyl-1,4-bis(tosyloxy)butane | Convert OH groups into good leaving groups |

| 2. Substitution | Potassium phthalimide | N,N'-(2-methylbutane-1,4-diyl)diphthalimide | Introduce protected nitrogen atoms |

| 3. Cleavage | Hydrazine (NH₂NH₂) | This compound | Deprotect amine groups |

This interactive table details the steps for the adapted Gabriel Synthesis.

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, providing a direct route from carbonyl compounds to amines. rsc.org This method involves the reaction of an aldehyde or ketone with an amine source, typically ammonia for primary amines, to form an intermediate imine, which is then reduced in situ to the corresponding amine. rsc.orgorganic-chemistry.org

For the synthesis of 2-methylbutane-1,4-diamine (B97858), the corresponding precursor would be 2-methyl-1,4-butanedial. The process can be conducted in two stages where the dialdehyde (B1249045) is first reacted with ammonia to form a diimine, which is subsequently converted to the diamine by catalytic reduction. google.com A variety of reducing agents and catalytic systems can be employed for the reduction step. A one-pot approach is also feasible, where the dialdehyde, ammonia, and a hydrogenation catalyst are combined, and the reaction proceeds with the addition of hydrogen. google.com

Key features of reductive amination include its high chemoselectivity and tolerance for a range of functional groups. organic-chemistry.org Modern catalytic systems, such as those based on cobalt or ruthenium, have been developed to facilitate these transformations under milder conditions. organic-chemistry.org

Table 1: General Conditions for Reductive Amination This table presents generalized conditions for the reductive amination of aldehydes, which are applicable to the synthesis of 2-methylbutane-1,4-diamine from its dialdehyde precursor.

| Catalyst System | Amine Source | Reducing Agent | Typical Conditions | Reference |

| Palladium on Carbon (Pd/C) | Amine | Triethylsilane | Nanomicelles in water, mild conditions | organic-chemistry.org |

| [RuCl₂(p-cymene)]₂ | Anilines | Diphenylsilane | Good yields, high chemoselectivity | organic-chemistry.org |

| Amorphous Cobalt Particles | Aqueous Ammonia | Hydrogen (H₂) | 80 °C, 1-10 bar H₂ | organic-chemistry.org |

| Nickel-based catalyst | Ammonia & Hydrogen | --- | High pressure and temperature | google.com |

Nitrile Reduction Methods

The reduction of nitriles offers another robust and widely used method for the synthesis of primary amines. studymind.co.uk To produce 2-methylbutane-1,4-diamine, the starting material would be 2-methylbutanedinitrile. Several methods are available for this transformation:

Catalytic Hydrogenation: This is a common industrial method involving the reaction of the dinitrile with hydrogen gas at high pressure and temperature in the presence of a metal catalyst, such as Raney nickel or platinum. studymind.co.ukgoogle.com

Chemical Reduction with Hydrides: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in a non-aqueous solvent such as dry ether can effectively reduce nitriles to primary amines. studymind.co.uk

Sodium in Ethanol (B145695): A classical method involves the use of sodium metal in ethanol to achieve the reduction. studymind.co.uk

Modern Borane (B79455) Reagents: More recent methods utilize reagents like diisopropylaminoborane, catalyzed by lithium borohydride, which can reduce a variety of nitriles in excellent yields. organic-chemistry.org Ammonia borane has also been shown to be an effective, environmentally benign reductant that works under thermal conditions without a catalyst. organic-chemistry.org

The choice of method often depends on factors such as scale, functional group tolerance, and desired reaction conditions. studymind.co.ukorganic-chemistry.org

Derivatization from Chiral Precursors (e.g., (S)-2-Methylbutane-1,4-diol)

To obtain the enantiomerically pure this compound, a common and effective strategy is to start from a readily available chiral precursor. (S)-2-Methylbutane-1,4-diol is an ideal starting material for this purpose. chemshuttle.comacs.orgbldpharm.com The synthesis involves converting the two hydroxyl groups of the diol into amine functionalities while retaining the stereochemistry at the chiral center.

This transformation is typically a two-step process:

Activation of Hydroxyl Groups: The primary and secondary hydroxyl groups of the diol are converted into better leaving groups. This can be achieved by reacting the diol with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form the corresponding disulfonate esters.

Nucleophilic Substitution: The resulting disulfonate is then subjected to nucleophilic substitution with an amine source. A common approach is the Gabriel synthesis, which uses phthalimide as an ammonia surrogate, followed by hydrazinolysis to release the primary amine. google.com Alternatively, direct substitution with sodium azide (B81097) (NaN₃) followed by reduction of the resulting diazide (e.g., with H₂/Pd or LiAlH₄) yields the target diamine.

This pathway is advantageous as the stereochemical integrity of the starting material, (S)-2-methylbutane-1,4-diol, is transferred to the final product.

Emerging and Sustainable Synthetic Approaches

Recent research has focused on developing more sustainable and efficient methods for amine synthesis, leveraging bio-based feedstocks and novel catalytic systems.

Bio-based Synthesis Pathways (e.g., via fermentation of itaconic acid derived intermediates)

Itaconic acid, an organic compound produced industrially through the fermentation of carbohydrates like glucose by the fungus Aspergillus terreus, is recognized as a key bio-based platform chemical. nih.govresearchgate.net Its versatile structure, featuring two carboxylic acid groups and a double bond, allows for its conversion into a variety of valuable chemicals. nih.goviastate.edu Among these is 2-methyl-1,4-butanediamine, which can be derived from itaconic acid or its intermediates. nih.govresearchgate.net This bio-based route represents a significant step towards producing diamines from renewable resources rather than petrochemical feedstocks. The conversion of itaconic acid to the diamine would involve hydrogenation and amination steps.

Chemo-enzymatic Syntheses

Chemo-enzymatic synthesis combines the high selectivity of enzymes with the efficiency of chemical reactions to produce complex molecules. For chiral amines like this compound, enzymatic kinetic resolution is a powerful tool. researchgate.net In a typical approach, a racemic mixture of a precursor, such as N-acetyl-2-methylbutane-1,4-diamine, could be subjected to an enzyme like a lipase. The enzyme would selectively catalyze the hydrolysis of the acetyl group from one enantiomer, allowing for the separation of the desired (S)-amine from the remaining (R)-acylated amine. researchgate.net

Another enzymatic approach involves transaminases, which can stereoselectively synthesize a chiral amine from a ketone using an amine donor. google.com Such methods offer high enantiomeric purity under mild reaction conditions. researchgate.netgoogle.com

Table 2: Examples of Chemo-enzymatic Strategies for Chiral Amine Synthesis This table illustrates general enzymatic strategies that could be applied to the synthesis or resolution of this compound.

| Enzyme Class | Strategy | Substrate Type | Key Advantage | Reference |

| Lipase | Enantioselective acylation/hydrolysis | Racemic amino alcohol or acylated amine | High enantioselectivity, mild conditions | researchgate.net |

| Transaminase | Asymmetric synthesis from ketone | Prochiral ketone | Direct formation of chiral amine, high enantiomeric excess | google.com |

Photoredox and Brønsted Acid Catalysis for Diamine Derivatives

Emerging trends in organic synthesis include the use of dual catalytic systems that enable novel transformations under mild conditions. One such powerful combination is photoredox catalysis with Brønsted acid catalysis. nih.gov This dual approach has been successfully applied to the enantioselective synthesis of valuable chiral γ-amino acid and 1,2-diamine derivatives from simple starting materials. nih.govresearchgate.net

The general mechanism involves a photoredox catalyst, which, upon excitation by visible light, generates radical intermediates. beilstein-journals.org A chiral Brønsted acid then controls the stereochemistry of the subsequent bond-forming reaction. nih.gov While direct application to this compound has not been explicitly detailed, this methodology represents a cutting-edge strategy for the asymmetric synthesis of complex diamine structures and highlights a promising future direction for the field. beilstein-journals.orgresearchgate.net

Stereochemical Characterization and Enantiopurity Assessment

Analytical Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a quantitative measure of the predominance of one enantiomer over the other. For (S)-2-Methylbutane-1,4-diamine, several chromatographic and spectroscopic methods are particularly effective.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely used technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

The selection of the appropriate CSP is crucial for achieving successful enantioseparation. For diamines like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated considerable utility. csfarmacie.cz Specifically, cellulose tris(3,5-dimethylphenylcarbamate) is known to be effective for the separation of various chiral compounds, including those with amine functionalities. csfarmacie.cz The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector of the CSP.

The mobile phase composition also plays a critical role in the separation. Typically, a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as an alcohol (e.g., isopropanol) is used in normal-phase chromatography. csfarmacie.cz The addition of small amounts of an amine, such as diethylamine (B46881) or triethylamine, to the mobile phase can improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP. For reverse-phase applications, mixtures of water or buffer with acetonitrile (B52724) or methanol (B129727) are common. sielc.com

Detection is commonly achieved using a UV detector, as the diamine itself may have a weak chromophore. Derivatization with a UV-active agent can enhance sensitivity. The integration of the peak areas corresponding to the two enantiomers allows for the precise calculation of the enantiomeric excess.

Table 1: Illustrative Chiral HPLC Parameters for Diamine Separation

| Parameter | Details |

| Column | Chiral stationary phase (e.g., Cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (B130326) with additive (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

This table provides a general example of HPLC conditions and may require optimization for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for determining enantiomeric purity. rsc.org Since enantiomers are isochronous in a non-chiral environment (i.e., they have identical NMR spectra), the use of a chiral auxiliary reagent is necessary to induce diastereotopicity. rsc.orgresearchgate.net This is achieved by reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers. scielo.org.mx These diastereomers, having different physical and chemical properties, will exhibit distinct signals in the NMR spectrum, allowing for their quantification. udel.edu

For amines, a commonly employed CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its more reactive acid chloride. wikipedia.orgacs.orgsigmaaldrich.com Reaction of this compound with, for example, (R)-Mosher's acid chloride would yield a diastereomeric amide. If the starting diamine were a racemic mixture, two diastereomeric amides would be formed, which would ideally show separate signals in the ¹H or ¹⁹F NMR spectrum. rsc.org The integration of these signals provides a direct measure of the enantiomeric ratio.

The Mosher's method is not only useful for determining enantiomeric excess but can also be used to assign the absolute configuration of the amine. acs.orgnih.gov This is based on the anisotropic effect of the phenyl ring in the Mosher's amide, which causes predictable upfield or downfield shifts of the protons adjacent to the newly formed stereocenter.

While the prompt mentions Mosher's diesters for diols, the principle is analogous for diamines, which form diamides. The formation of these diastereomeric derivatives allows for the differentiation of the enantiomers by NMR. udel.edu

Table 2: Example of NMR Data for Diastereomeric Amides

| Diastereomer | Proton Signal (ppm) | Integration |

| (R,S)-diamide | 3.50 (triplet) | 1.00 |

| (R,R)-diamide | 3.55 (triplet) | 0.05 |

This is a hypothetical data table illustrating the separation of signals for diastereomers.

Spectroscopic Probes for Chiral Recognition

Beyond chromatography and NMR with chiral auxiliaries, chiroptical spectroscopic techniques provide direct information about the stereochemistry of a molecule by measuring its differential interaction with circularly polarized light.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. mdpi.com It measures the difference in absorption of left and right circularly polarized light by a chromophore in the vicinity of a stereocenter. The resulting CD spectrum is unique for each enantiomer, showing positive or negative bands (Cotton effects) that are mirror images of each other.

While simple aliphatic diamines like this compound may not have strong chromophores in the accessible UV-Vis region, their derivatives often do. For instance, derivatization with an aromatic or other chromophore-containing group can produce a molecule with a distinct CD spectrum. The sign and intensity of the Cotton effects can then be correlated with the absolute configuration of the stereocenter, often with the aid of computational chemistry to predict the theoretical CD spectrum. mdpi.com The study of related chiral molecules and their derivatives can provide empirical rules for spectral interpretation.

Vibrational Circular Dichroism (VCD) is an analogous technique to CD, but it measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to vibrational transitions. dtu.dkresearchgate.netnih.gov A significant advantage of VCD is that all molecules have vibrational transitions, so the presence of a traditional chromophore is not necessary. nih.gov This makes VCD particularly well-suited for the stereochemical analysis of molecules like this compound.

The VCD spectrum provides a rich fingerprint of the molecule's three-dimensional structure. dtu.dk By comparing the experimentally measured VCD spectrum with the spectrum calculated for a known absolute configuration (e.g., the (S)-enantiomer) using quantum mechanical methods like Density Functional Theory (DFT), the absolute configuration of the sample can be unambiguously determined. nih.gov VCD has been successfully applied to determine the absolute configuration of a wide range of chiral molecules, including those with multiple stereocenters. mdpi.com The solvent can influence the VCD spectrum, and in some cases, induce a preference for a particular diastereomeric conformation in solution. nih.gov

Table 3: Summary of Spectroscopic Techniques for Chiral Analysis

| Technique | Principle | Application to this compound |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light. mdpi.com | Requires derivatization with a chromophore to obtain a measurable signal. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. researchgate.net | Directly applicable for determining absolute configuration without derivatization. |

Computational and Theoretical Investigations of S 2 Methylbutane 1,4 Diamine

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for predicting molecular properties.

The electronic structure of (S)-2-Methylbutane-1,4-diamine is fundamental to its chemical behavior. DFT calculations can elucidate the distribution of electrons within the molecule, identifying regions of high or low electron density. This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For diamines, the nitrogen lone pairs significantly contribute to the HOMO, making them key sites for protonation and other reactions.

Illustrative DFT-Calculated Electronic Properties for a Similar Diamine:

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 7.7 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |

Note: These values are illustrative and based on typical DFT calculations for small aliphatic diamines. The actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide a more detailed picture of bonding and lone pair interactions within the molecule. For this compound, NBO analysis would quantify the hybridization of the nitrogen and carbon atoms and the delocalization of electron density.

DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For this compound, this could include studying its reactions as a bidentate ligand in coordination chemistry or its role in organic synthesis.

Conformational Landscape Analysis

The flexible nature of the butane (B89635) backbone in this compound allows it to adopt numerous conformations, which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds.

The conformational preferences of the C2-C3 bond in the butane backbone can be visualized using Newman projections. These projections show the molecule as viewed along a specific bond axis. The different rotational isomers, or rotamers, have different energies due to steric and electronic interactions.

For the C2-C3 bond of this compound, the key substituents are a methyl group, a hydrogen, an aminomethyl group (-CH2NH2) on C2, and two hydrogens and a 2-aminoethyl group (-CH2CH2NH2) on C3. The relative energies of the staggered and eclipsed conformations determine the most stable rotamers. Generally, staggered conformations are lower in energy than eclipsed conformations due to reduced torsional strain. Among the staggered conformations, anti arrangements, where the largest groups are 180° apart, are typically the most stable. Gauche interactions, where large groups are 60° apart, introduce some steric strain and are higher in energy.

Illustrative Relative Energies of Rotamers for a Substituted Butane:

| Conformation | Dihedral Angle | Relative Energy (kcal/mol) (Illustrative) | Key Interactions |

| Anti | 180° | 0.0 | Most stable, minimal steric hindrance. |

| Gauche | 60° | 0.9 | Steric interaction between large groups. |

| Eclipsed (H, H) | 120° | 1.0 | Torsional strain from eclipsing hydrogens. |

| Eclipsed (CH3, H) | 0° | 1.4 | Torsional and steric strain. |

Note: These values are illustrative and based on general principles of conformational analysis. The specific energies for this compound would depend on the size of the aminomethyl and aminoethyl groups and potential intramolecular hydrogen bonding.

Molecular Dynamics (MD) simulations provide a powerful method to explore the conformational landscape of a molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the dynamics of interconversion between them.

An MD simulation of this compound in a solvent, such as water, would show how the molecule folds and flexes. The simulation would track the trajectories of all atoms, allowing for the analysis of dihedral angles, bond lengths, and bond angles over time. This data can be used to generate a population distribution of different conformers, providing a statistical view of the molecule's structural preferences. Such simulations can also reveal the role of intramolecular hydrogen bonding between the two amine groups in stabilizing certain conformations.

Molecular Modeling and Simulation

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate molecular structures and their properties. For this compound, molecular modeling can be used to build 3D models of the molecule and to perform more complex simulations, such as docking studies.

If this compound were to be investigated as a ligand for a biological target, such as an enzyme or receptor, molecular docking simulations could predict its binding mode and affinity. nih.gov These simulations attempt to find the most favorable binding orientation of the ligand within the active site of the protein. The results of such studies can guide the design of new molecules with improved binding properties.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure and energetic properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron density and, from it, derive various molecular properties. For this compound, QM calculations would be crucial for understanding its conformational preferences, vibrational frequencies, and electronic properties.

Conformational Analysis:

The presence of multiple rotatable bonds in this compound suggests a complex potential energy surface with numerous possible conformations. Conformational analysis using QM methods can identify the most stable geometries (conformers) and the energy barriers between them. This is typically done by systematically rotating the dihedral angles of the molecule and calculating the energy of each resulting structure.

For instance, studies on the simpler molecule 2-methylbutane have used DFT to analyze the strain energies of its different staggered and eclipsed conformations when viewed down the C2-C3 bond. youtube.comresearchgate.netoregonstate.edu This analysis reveals that staggered conformations are energy minima, while eclipsed conformations are energy maxima. youtube.comoregonstate.edu A similar approach for this compound would involve analyzing rotations around the C1-C2, C2-C3, and C3-C4 bonds, considering the steric and electronic effects of the methyl and aminomethyl groups.

Research on butane-1,4-diamine (putrescine) using DFT with the B3LYP/6-311G(d,p) level of theory has been performed to determine its most stable conformation and calculate its geometrical parameters and vibrational frequencies. researchgate.net Such studies provide a foundation for understanding how the addition of a methyl group at the C2 position would influence the conformational preferences and intramolecular interactions, such as hydrogen bonding between the two amine groups.

Detailed Research Findings from Analogous Systems:

A conformational analysis of 2-methylbutane reveals several key conformers with distinct energy levels due to steric strain. youtube.comresearchgate.net The gauche interactions between methyl groups are a significant factor in determining the relative energies of the staggered conformers. oregonstate.edu The table below, adapted from findings for 2-methylbutane, illustrates the type of data that QM calculations can provide.

| Dihedral Angle (°) | Conformation | Key Interactions | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| 60 | Staggered (Gauche) | Gauche (CH₃/CH₃) | ~0.9 |

| 120 | Eclipsed | Eclipsed (H/CH₃), Eclipsed (CH₃/CH₃) | ~3.9 |

| 180 | Staggered (Anti-like) | Gauche (CH₃/CH₃) | ~1.8 |

| 240 | Eclipsed | Eclipsed (H/CH₃), Eclipsed (H/CH₃) | ~5.2 |

| 300 | Staggered (Gauche) | Gauche (CH₃/CH₃) | ~0.9 |

| 360/0 | Eclipsed | Eclipsed (H/CH₃), Eclipsed (CH₃/CH₃) | ~3.9 |

For this compound, a similar QM analysis would be more complex due to the additional amine groups, which can act as both hydrogen bond donors and acceptors. The stability of its conformers would be influenced by a balance of steric hindrance from the methyl group and the potential for intramolecular hydrogen bonding between the N-H of one amine group and the lone pair of the other nitrogen atom. DFT calculations would be able to quantify these interactions and predict the most populated conformations in the gas phase. researchgate.net

Force Field Development for this compound Systems

While QM methods are highly accurate, their computational cost limits their application to relatively small systems or short timescales. For larger systems, such as the bulk liquid phase of this compound or its interactions with other molecules, molecular mechanics methods employing force fields are more suitable. Molecular Dynamics (MD) simulations, which use force fields to calculate the forces between atoms and predict their motion over time, are particularly valuable. tandfonline.comaip.orgnih.gov

A force field is a set of parameters and a potential energy function that describes the energy of a molecule as a function of its atomic coordinates. The development of an accurate force field for a novel molecule like this compound is a critical step for performing reliable MD simulations.

Parameterization Process:

The parameterization of a force field for this compound would involve several steps, often using QM calculations as a reference:

Bonded Parameters: Bond lengths, bond angles, and dihedral angles are parameterized to reproduce geometries and conformational energy profiles obtained from high-level QM calculations. For the flexible backbone of this compound, the torsional parameters that govern the rotation around the C-C and C-N bonds are particularly important. researchgate.net

Non-bonded Parameters: These include Lennard-Jones parameters (describing van der Waals interactions) and partial atomic charges (describing electrostatic interactions). The partial charges are often derived to fit the electrostatic potential (ESP) calculated by QM methods. acs.orgnih.gov

Research Findings in Force Field Development:

The development and benchmarking of general force fields like the Generalized Amber Force Field (GAFF) and the OPLS All-Atom (OPLS/AA) force field for organic liquids provide a framework for how one might approach parameterizing this compound. acs.org These studies highlight the importance of accurate charge derivation and the challenges in reproducing various bulk properties like density, enthalpy of vaporization, and surface tension simultaneously. acs.orgcopernicus.org

MD simulations of various diamines have been used to study their self-assembly, dynamics, and interactions at interfaces. tandfonline.comaip.orgnih.gov These studies demonstrate the power of MD in linking molecular structure to macroscopic properties, but their accuracy is contingent on the quality of the underlying force field.

The table below outlines the typical components of a molecular mechanics force field that would need to be parameterized for this compound.

| Interaction Term | Description | Parameters to be Determined for this compound |

|---|---|---|

| Bond Stretching | Energy associated with stretching or compressing a covalent bond. | Equilibrium bond lengths (r₀) and force constants (k_b) for C-C, C-N, C-H, N-H bonds. |

| Angle Bending | Energy associated with deforming a bond angle from its equilibrium value. | Equilibrium bond angles (θ₀) and force constants (k_θ) for C-C-C, C-C-N, H-C-H, etc. |

| Torsional (Dihedral) | Energy associated with rotation around a bond. | Periodicities, phase shifts, and barrier heights for rotation around C-C and C-N bonds. |

| Van der Waals | Short-range attractive and repulsive forces between non-bonded atoms. | Lennard-Jones parameters (σ and ε) for each atom type (C, N, H). |

| Electrostatic | Coulombic interactions between atoms with partial charges. | Partial atomic charges (q) for each atom, often derived from QM calculations (e.g., ESP or RESP methods). acs.org |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the molecular structure of (S)-2-Methylbutane-1,4-diamine. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while the splitting patterns in ¹H NMR reveal the number of adjacent, non-equivalent protons, following the n+1 rule. docbrown.info

In the ¹H NMR spectrum of a related compound, 2-methylbutane, four distinct proton environments are observed, which corresponds to its structural formula. docbrown.info Similarly, for this compound, distinct signals are expected for the protons of the methyl group, the methine proton at the chiral center, and the two sets of methylene (B1212753) protons adjacent to the amine groups. The integration of these signals provides the ratio of protons in each unique environment. docbrown.info

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info For 2-methylbutane, four distinct signals confirm the four unique carbon environments. docbrown.info In the case of this compound, five distinct carbon signals would be anticipated, corresponding to the five carbon atoms in its structure. The chemical shifts of these carbons are influenced by their hybridization and proximity to the electronegative nitrogen atoms of the diamine functional groups.

The purity of the sample can also be assessed using NMR. The presence of unexpected peaks may indicate impurities, and their integration relative to the signals of the main compound can be used to quantify their presence. Deuterated solvents, such as CDCl₃, are commonly used for NMR analysis to avoid interference from solvent protons. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| CH ₃-CH | ¹H | ~0.9 | Doublet |

| CH₃-CH | ¹H | ~1.5-1.8 | Multiplet |

| CH-CH ₂-CH₂ | ¹H | ~1.4-1.6 | Multiplet |

| CH₂-CH ₂-NH₂ | ¹H | ~2.7-2.9 | Triplet |

| CH ₂-NH₂ | ¹H | ~2.6-2.8 | Multiplet |

| NH ₂ | ¹H | Broad singlet | Broad Singlet |

| C H₃-CH | ¹³C | ~15-25 | |

| CH₃-C H | ¹³C | ~30-40 | |

| CH-C H₂-CH₂ | ¹³C | ~35-45 | |

| CH₂-C H₂-NH₂ | ¹³C | ~40-50 | |

| C H₂-NH₂ | ¹³C | ~40-50 | |

| Note: These are predicted values and can vary based on solvent and experimental conditions. |

Two-dimensional (2D) NMR experiments are employed to further confirm the structural assignments made from 1D NMR spectra. rsc.org These techniques provide correlation data that reveal connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org For this compound, COSY would show cross-peaks connecting the methyl protons to the methine proton, the methine proton to the adjacent methylene protons, and the two sets of methylene protons to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. libretexts.org This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the carbon skeleton of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. escholarship.org This can be useful for determining the stereochemistry of the molecule.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. docbrown.info It is instrumental in determining the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like diamines. acs.org In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺. semanticscholar.org For this compound (C₅H₁₄N₂), the expected [M+H]⁺ ion would have an m/z of approximately 103.13. This technique is valuable for confirming the molecular weight of the compound. rsc.org

High-resolution mass spectrometry (HR-MS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. semanticscholar.org This high accuracy allows for the determination of the elemental formula of a molecule by comparing the measured exact mass to calculated masses for possible formulas. semanticscholar.orgthieme-connect.com For the [M+H]⁺ ion of this compound, HR-MS would be able to distinguish its exact mass from that of other ions with the same nominal mass but different elemental compositions.

Table 2: HR-MS Data for this compound

| Ion | Calculated m/z |

| [C₅H₁₅N₂]⁺ ([M+H]⁺) | 103.1230 |

| Note: The calculated m/z is based on the most abundant isotopes of each element. |

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com In GC, the sample is vaporized and passed through a column that separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected.

For volatile compounds like this compound, GC-MS can be used to assess purity and identify the compound based on its retention time and mass spectrum. acs.org The mass spectrum obtained from GC-MS typically involves electron ionization (EI), which is a higher-energy ionization method that causes fragmentation of the molecule. The resulting fragmentation pattern is a characteristic "fingerprint" that can be used to identify the compound by comparing it to a spectral library. docbrown.infolibretexts.org Derivatization may sometimes be employed to improve the chromatographic properties and mass spectral characteristics of the analyte. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the molecule's functional groups and skeletal structure.

FT-IR spectroscopy is a powerful method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For this compound, the spectrum would be characterized by the distinct vibrations of its primary amine groups and its alkyl backbone.

Since this compound is a primary amine, it is expected to show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com Specifically, for saturated primary amines, an asymmetric stretching peak is typically observed between 3380 and 3350 cm⁻¹, and a symmetric stretching peak appears between 3310 and 3280 cm⁻¹. orgchemboulder.comspectroscopyonline.com These bands are generally weaker and sharper than the O-H stretching bands of alcohols. orgchemboulder.com

The presence of the -NH₂ group also gives rise to other characteristic vibrations. An N-H bending vibration, often referred to as a scissoring motion, is expected in the 1650-1580 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com Additionally, a broad and strong N-H wagging band can be anticipated in the 910-665 cm⁻¹ region. orgchemboulder.com

The alkyl portion of the molecule, the 2-methylbutane chain, will contribute to the C-H stretching vibrations, which are typically found in the 3000-2800 cm⁻¹ range. rockymountainlabs.com The C-N stretching vibration for aliphatic amines like this compound is expected to produce weak to medium intensity bands in the 1250-1020 cm⁻¹ region. orgchemboulder.com

For comparative purposes, the experimental FT-IR spectrum of the related compound, butane-1,4-diamine (putrescine), shows characteristic absorptions for the amine and alkyl groups that would be analogous to those expected for this compound. cnr.itresearchgate.netnist.govnist.gov

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric N-H Stretch | 3380 - 3350 | Primary Amine (-NH₂) |

| Symmetric N-H Stretch | 3310 - 3280 | Primary Amine (-NH₂) |

| C-H Stretch | 3000 - 2800 | Alkyl Chain (-CH₃, -CH₂, -CH) |

| N-H Bend (Scissoring) | 1650 - 1580 | Primary Amine (-NH₂) |

| C-N Stretch | 1250 - 1020 | Aliphatic Amine |

| N-H Wag | 910 - 665 | Primary Amine (-NH₂) |

This table is based on established ranges for the specified functional groups. orgchemboulder.comspectroscopyonline.comrockymountainlabs.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton of the molecule.

The Raman spectrum of this compound would be expected to show prominent peaks corresponding to the vibrations of its alkyl chain. Raman spectroscopy is a sensitive tool for studying the conformational order of alkyl chains. nih.govacs.orgnih.gov The ν(C-C) stretching modes, typically found in the 800-1200 cm⁻¹ region, can provide insights into the gauche and trans conformations of the butane (B89635) backbone. nih.gov The ν(C-H) stretching region around 2800-3000 cm⁻¹ would also be rich in information regarding the structure of the alkyl chain. acs.org

While conventional Raman spectroscopy is not directly sensitive to chirality, subtle differences in the spectra of enantiomers can sometimes be observed due to enantioselective intermolecular interactions, particularly in the solid state or in chiral environments.

Detailed vibrational analysis of butane-1,4-diamine has been performed using Raman spectroscopy, offering a foundational understanding of the vibrational modes of the C₄N₂ skeleton. researchgate.netekb.eg These studies reveal the conformational complexity of such molecules in different phases. The Raman spectrum of this compound would build upon this foundation, with additional features arising from the methyl group and the chiral center.

Expected Raman Active Vibrations for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Molecular Moiety |

| C-H Stretches | 2800 - 3000 | Alkyl Chain and Methyl Group |

| CH₂/CH₃ Deformations | 1300 - 1500 | Alkyl Chain and Methyl Group |

| C-C Stretches | 800 - 1200 | Carbon Backbone |

| C-N Stretches | 1000 - 1250 | Amine Substitution |

This table is based on general regions for alkyl and amine vibrations and data from analogous compounds. nih.govnih.govekb.eg

X-ray Diffraction Studies for Solid-State Structure and Conformation

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound, a successful X-ray crystallographic analysis would provide precise coordinates for each atom in the crystal lattice. This would unequivocally confirm the (S)-configuration at the chiral center. Furthermore, it would reveal the preferred conformation of the molecule in the solid state, detailing the torsional angles along the C-C and C-N bonds.

The crystal packing would be dictated by intermolecular forces, primarily hydrogen bonding between the primary amine groups of adjacent molecules. These N-H···N interactions are crucial in defining the supramolecular architecture. The chirality of the molecule will necessitate its crystallization in a non-centrosymmetric space group. The study of crystal structures of other chiral diamines reveals that such molecules often form extensive hydrogen-bonded networks, leading to well-ordered three-dimensional structures. chinesechemsoc.orgtandfonline.comrsc.orgacs.org

Anticipated Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | Dependent on packing, likely a non-centrosymmetric system |

| Space Group | Chiral (e.g., P2₁2₁2₁, P1, etc.) |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Conformation | Torsional angles of the carbon backbone and C-N bonds |

| Hydrogen Bonding | N-H···N distances and angles defining the packing |

| Absolute Configuration | Confirmation of the (S)-stereocenter |

This table outlines the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Coordination Chemistry of S 2 Methylbutane 1,4 Diamine

Ligand Design Principles and Coordination Modes

The coordination behavior of (S)-2-Methylbutane-1,4-diamine is dictated by the interplay of its structural features: two primary amine donor groups and a single stereocenter.

Chelation Behavior of Vicinal and Distal Amine Groups

This compound is a 1,4-diamine, meaning its two nitrogen donor atoms are separated by a four-carbon backbone. This separation influences how it binds to a metal center.

Chelation: When both amine groups coordinate to the same metal ion, they form a seven-membered chelate ring. Seven-membered rings are generally less thermodynamically stable than the five- or six-membered rings formed by 1,2- and 1,3-diamines, respectively, due to greater ring strain. However, the flexibility of the butane (B89635) chain allows for this chelation to occur.

Bridging: Alternatively, the ligand can act as a bridging ligand, where each amine group coordinates to a different metal center. This can lead to the formation of polynuclear complexes or coordination polymers. The outcome (chelation vs. bridging) often depends on the preferred coordination geometry of the metal ion, the reaction stoichiometry, and the presence of other competing ligands. For instance, studies on other 1,4-diamines have shown the formation of both mononuclear complexes with chelating diamines and polynuclear structures with bridging diamines. consensus.app

Steric and Electronic Effects of the Chiral Methyl Group

The key feature of this compound is the methyl group at the C2 position, which introduces chirality and steric bulk.

Synthesis and Characterization of Metal Complexes

While specific reports on the synthesis of metal complexes with this compound are not available in the surveyed literature, general methods for the complexation of diamine ligands with transition metals are well-established.

Complexation with Transition Metals (e.g., Ru(II), Zn(II), Co(II), Ni(II), Cu(II), Cd(II), Pt(II), Au(III))

The synthesis of metal complexes with diamine ligands typically involves the reaction of a metal salt (e.g., chloride, perchlorate, or nitrate) with the diamine ligand in a suitable solvent. The stoichiometry of the reactants and the reaction conditions (temperature, reaction time) would be optimized to favor the formation of the desired complex.

For example, the synthesis of Ru(II)-diamine complexes often starts from a precursor like [RuCl2(diphosphine)2] or [RuCl2(arene)]2, where the diamine displaces a ligand to form the final product. najah.edumdpi.com The synthesis of complexes with other metals like Cu(II), Zn(II), Ni(II), and Co(II) can often be achieved by directly mixing the metal salt and the ligand in an alcoholic or aqueous solution. researchgate.net Platinum(II) and Gold(III) complexes are also frequently prepared by ligand substitution reactions from appropriate starting materials like K2[PtCl4] or HAuCl4. nih.govacs.org

| Metal Ion | Potential Complex Formula | Assumed Geometry |

| Ru(II) | [Ru(diamine)2Cl2] | Octahedral |

| Zn(II) | [Zn(diamine)Cl2] | Tetrahedral |

| Co(II) | [Co(diamine)2Cl2] | Octahedral |

| Ni(II) | [Ni(diamine)2(H2O)2]Cl2 | Octahedral |

| Cu(II) | Cu(diamine)22 | Distorted Octahedral |

| Cd(II) | [Cd(diamine)Cl2] | Tetrahedral |

| Pt(II) | [Pt(diamine)Cl2] | Square Planar |

| Au(III) | [Au(diamine)Cl2]Cl | Square Planar |

Structural Elucidation of Coordination Compounds (e.g., using X-ray crystallography)

The definitive characterization of any new coordination compound relies on single-crystal X-ray diffraction. This technique would provide precise information on:

Coordination Geometry: Confirming the geometry around the metal center (e.g., octahedral, tetrahedral, square planar).

Bond Lengths and Angles: Determining the metal-nitrogen bond lengths and the bond angles within the chelate ring.

Conformation: Revealing the conformation of the seven-membered chelate ring and the orientation of the chiral methyl group.

Crystal Packing: Showing intermolecular interactions such as hydrogen bonding in the solid state.

Without experimental data for this compound complexes, we can only anticipate that the structures would be influenced by the factors discussed in section 6.1. For instance, X-ray structures of related diamine complexes have confirmed both chelating and bridging coordination modes. rsc.org

Spectroscopic and Electrochemical Properties of Complexes

The formation of complexes between this compound and metal ions would be expected to lead to significant changes in their spectroscopic and electrochemical properties.

Infrared (IR) Spectroscopy: Coordination of the amine groups to a metal ion typically causes a shift in the N-H stretching and bending vibrations to lower frequencies compared to the free ligand. New bands corresponding to metal-nitrogen (M-N) stretching vibrations would also appear in the far-IR region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon signals of the ligand would shift upon coordination. The magnitude and direction of these shifts would depend on the metal ion and the geometry of the complex. For diamagnetic complexes like those of Zn(II), Pt(II), and Au(III), sharp NMR spectra would be expected, providing detailed structural information in solution.

UV-Visible Spectroscopy: The electronic spectra of transition metal complexes are characterized by d-d transitions and charge-transfer bands. For example, Ru(II) polypyridyl-diamine complexes are known to exhibit metal-to-ligand charge transfer (MLCT) bands in the visible region. nih.govrsc.org The position and intensity of these bands are sensitive to the ligand environment and the geometry of the complex.

Electrochemistry: Techniques like cyclic voltammetry would be used to study the redox properties of the metal complexes. The redox potential of the metal center would be influenced by the donor properties of the this compound ligand. The electrochemical behavior of Ni(II) complexes, for example, is known to be highly dependent on the nature of the coordinated ligands. researchgate.netmdpi.com

Table 2: Expected Spectroscopic and Electrochemical Data for a Hypothetical [M(this compound)n] Complex (Note: This table is illustrative and highlights the types of data that would be collected and the expected observations upon complexation.)

| Technique | Parameter Measured | Expected Observation upon Complexation |

| IR Spectroscopy | Vibrational frequencies (cm⁻¹) | Shift of N-H bands; appearance of new M-N bands. |

| ¹H & ¹³C NMR | Chemical shifts (ppm) | Shifts in the signals of the ligand's protons and carbons. |

| UV-Vis Spectroscopy | Absorption maxima (λmax) and molar absorptivity (ε) | Appearance of d-d transition bands (for colored complexes) and/or charge-transfer bands. |

| Cyclic Voltammetry | Redox potentials (E½ in V vs. a reference) | Reversible or irreversible redox waves corresponding to the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couple, shifted from the aquated ion. |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique exclusively applied to chemical species that have unpaired electrons, known as paramagnetic species. Many transition metal complexes are paramagnetic, making EPR an invaluable tool for their study. ethz.ch When this compound coordinates to a paramagnetic metal ion, such as Cu(II), Mn(II), or high-spin Fe(III), EPR spectroscopy can provide detailed information about the electronic and geometric structure of the metal's immediate environment. ethz.chdicp.ac.cn

Key parameters obtained from an EPR spectrum include:

The g-factor: This factor is analogous to the chemical shift in NMR and provides information about the electronic environment of the unpaired electron. Anisotropy in the g-factor (gₓ, gᵧ, g₂) can reveal the symmetry of the complex (e.g., axial vs. rhombic).

Hyperfine Coupling: This refers to the interaction of the unpaired electron with the magnetic moments of nearby nuclei, such as the metal nucleus itself or the nitrogen nuclei of the ligand. This coupling provides information about the delocalization of the unpaired electron onto the ligand and the identity of the coordinating atoms.

For instance, the EPR spectrum of a Cu(II) complex with this compound would be expected to show hyperfine coupling to the copper nucleus (I = 3/2), resulting in a characteristic four-line pattern. Further superhyperfine coupling to the coordinated nitrogen atoms (I = 1) might also be resolved, confirming the coordination of the diamine. Although specific EPR studies on complexes of this compound are not detailed in the available literature, the technique remains essential for characterizing any paramagnetic complexes it may form.

Table 2: Illustrative EPR Parameters for a Hypothetical Paramagnetic Metal-Diamine Complex This table shows typical parameters derived from an EPR spectrum. The values are representative for a generic Cu(II) complex and are not specific experimental results for this compound.

| Complex | g-values | Hyperfine Coupling (A) | Inferred Geometry |

|---|---|---|---|

| [Cu(this compound)2]2+ | g|| ≈ 2.2-2.4 g⊥ ≈ 2.05-2.09 | A||(Cu) ≈ 150-200 x 10-4 cm-1 | Axial (e.g., square planar or distorted octahedral) |

Cyclic Voltammetry and Electrochemistry of Metal Centers

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of metal complexes. sathyabama.ac.in It provides information on the oxidation and reduction potentials of the metal center, the stability of the complex in different oxidation states, and the kinetics of electron transfer processes. sathyabama.ac.indokumen.pub

When a metal complex of this compound is analyzed by CV, the potential is scanned, and the resulting current from the oxidation or reduction of the metal center is measured. A typical cyclic voltammogram plots current versus potential. The peak potentials for oxidation (Epa) and reduction (Epc) can be used to calculate the formal redox potential (E°'), which indicates the thermodynamic ease or difficulty of the redox process. The separation between the anodic and cathodic peak potentials (ΔEp) provides insight into the electrochemical reversibility of the redox event. A reversible couple typically has a ΔEp value close to 59/n mV (where n is the number of electrons transferred).

The coordination of the diamine ligand to the metal center influences its redox potential. The strong sigma-donating nature of the amine groups increases electron density on the metal, generally making it easier to oxidize (more negative potential) and harder to reduce compared to the uncomplexed metal ion. Studying the electrochemical behavior is crucial for applications in catalysis, where the catalytic cycle often involves changes in the metal's oxidation state. researchgate.net

Table 3: Illustrative Cyclic Voltammetry Data for a Hypothetical Metal-Diamine Complex This table illustrates typical data obtained from a CV experiment. The values are representative for a generic Fe(II)/Fe(III) couple and are not specific experimental results for this compound.

| Complex | Redox Couple | E°' (V vs. SCE) | ΔEp (mV) | Electrochemical Reversibility |

|---|---|---|---|---|

| [Fe(this compound)3]2+/3+ | Fe(III)/Fe(II) | +0.1 to +0.5 | 60-80 | Reversible / Quasi-reversible |

Applications in Asymmetric Catalysis

The primary interest in chiral ligands like this compound stems from their application in asymmetric catalysis, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product. csic.es

Role of Chiral Diamine Ligands in Enantioselective Transformations

Chiral diamines are a well-established and privileged class of ligands in the field of asymmetric catalysis. csic.es Their effectiveness comes from their ability to form stable chelate complexes with a wide range of transition metals. When a chiral diamine like this compound binds to a metal, it creates a rigid and well-defined chiral environment, or "chiral pocket," around the metal's active site. csic.es This chiral pocket forces the substrate to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other.

The enantioselectivity of a reaction is highly dependent on the steric and electronic properties of the chiral diamine ligand. csic.es The substituents on the diamine backbone play a crucial role in shaping the chiral pocket and influencing the outcome of the catalytic transformation. Chiral diamine ligands have been successfully employed in a multitude of enantioselective reactions, including:

Asymmetric Hydrogenation: Chiral ruthenium-diamine complexes are highly effective for the hydrogenation of ketones and imines to produce chiral alcohols and amines. sigmaaldrich.comsemanticscholar.org

Asymmetric Transfer Hydrogenation: This method uses readily available hydrogen sources like isopropanol (B130326) or formic acid and is catalyzed by complexes of rhodium, ruthenium, and iridium with chiral diamine ligands. researchgate.net

Asymmetric Aldol Reactions: Chiral diamine organocatalysts can promote the enantioselective addition of ketones to aldehydes or other electrophiles. mdpi.com

Asymmetric Coupling Reactions: Palladium complexes of chiral diamines have been developed for enantioselective Suzuki-Miyaura coupling reactions to synthesize axially chiral biaryl compounds.

Development of Chiral Metal-Diamine Catalysts

The development of effective chiral catalysts is a central theme in modern organic synthesis. The modular nature of metal-diamine complexes allows for systematic tuning of the catalyst's properties to achieve high activity and enantioselectivity for a specific transformation. Catalyst development involves modifying several components:

The Metal Center: Different metals (e.g., Ru, Rh, Ir, Pd, Ni, Cu) offer distinct reactivity profiles.

The Chiral Diamine: The structure of the diamine is the primary source of chirality. Subtle changes to the backbone or N-substituents can have a profound impact on enantioselectivity. For a ligand like this compound, the methyl group provides the chiral information.

Other Ligands: In many cases, the catalytic complex contains other ligands (e.g., phosphines, arenes) that also influence the steric and electronic properties of the catalyst. For example, the highly successful Noyori-type catalysts for asymmetric hydrogenation often combine a chiral diamine with a chiral diphosphine ligand on a ruthenium center. sigmaaldrich.com

A notable strategy in catalyst development is Dynamic Kinetic Resolution (DKR). In this process, a racemic starting material is converted into a single enantiomer of the product with a theoretical yield of up to 100%. This is achieved by using a catalyst that can both racemize the starting material and selectively hydrogenate one of its enantiomers. Chiral RuCl₂(diphosphine)(diamine) complexes have proven highly efficient for the DKR of α-substituted ketones and aldehydes. sigmaaldrich.com While specific catalysts based on this compound are not prominently featured, its structural motif fits the profile of a classic chiral diamine ligand poised for application in such catalytic systems. For instance, derivatives like (S)-N1-benzhydryl-3-methylbutane-1,2-diamine have been synthesized and used in photoredox-mediated asymmetric coupling reactions. thieme-connect.de

Table 4: Representative Applications of Chiral Diamine-Metal Catalysts in Asymmetric Synthesis This table summarizes the performance of various chiral diamine-based catalysts in different enantioselective transformations, illustrating the broad utility of this ligand class.

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| RuCl2[(S)-Xyl-SDP][(R,R)-DPEN] | Asymmetric Hydrogenation (DKR) | α-Aryl Aldehydes | 78-96% | sigmaaldrich.com |

| (R,R)-Diphenylethylenediamine derivative | Nitroso Aldol Reaction | Cyclohexanone + Nitrosobenzene | up to 98% | mdpi.com |

| Pd-Diamine w/ Crown Ether | Suzuki-Miyaura Coupling | Aryl Halides + Boronic Acids | up to 95% | |

| Rh, Ru, or Ir with Isosorbide-derived diamines | Asymmetric Transfer Hydrogenation | Aromatic Ketones | Good | researchgate.net |

Applications in Advanced Organic Synthesis and Materials Science

(S)-2-Methylbutane-1,4-diamine as a Chiral Building Block

As a C₅ chiral diamine, this compound serves as a valuable starting material in asymmetric synthesis. The presence of two nucleophilic amine groups at different positions on the chiral scaffold allows for a variety of chemical transformations to build complex, enantiopure molecules.

The structure of this compound makes it an ideal precursor for the synthesis of enantiopure five-membered N-heterocycles, most notably (S)-3-methylpyrrolidine. Pyrrolidines are a crucial structural motif found in a significant percentage of FDA-approved drugs and numerous biologically active natural products. The synthesis can be achieved via an intramolecular cyclization reaction, where one amine group displaces a leaving group activated at the other end of the carbon chain, effectively forming the heterocyclic ring.

The general strategy involves the selective protection of one amine group, activation of the primary amine (e.g., by converting it to a better leaving group), followed by intramolecular nucleophilic substitution by the secondary amine to close the ring. This process reliably transfers the chirality from the starting diamine to the final pyrrolidine (B122466) product. (S)-3-Methylpyrrolidine and its derivatives are key intermediates in the pharmaceutical industry and are utilized for creating complex molecules where chirality is essential for biological activity. smolecule.com

Table 1: Synthesis of (S)-3-methylpyrrolidine from this compound

| Step | Description | Reagent Examples | Product |

|---|---|---|---|

| 1 | Monoprotection of one amine group | Boc₂O, Cbz-Cl | N-protected-(S)-2-methylbutane-1,4-diamine |

| 2 | Activation of the terminal primary amine | TsCl, MsCl | N-protected-(S)-4-amino-3-methylbutyl tosylate |

| 3 | Intramolecular Cyclization (SN2) | Base (e.g., K₂CO₃, NaH) | N-protected-(S)-3-methylpyrrolidine |

Enantiopure building blocks are fundamental to the total synthesis of complex natural products. The chiral scaffold provided by this compound, primarily through its conversion to (S)-3-methylpyrrolidine, is incorporated into the synthesis of various alkaloids. smolecule.com For instance, the (S)-3-methylpyrrolidine core is a key structural element in certain ant venom alkaloids. tandfonline.com

A notable application is in the asymmetric synthesis of (R)-leptothoracine and other related (R)-3-methylpyrrolidine alkaloids, where the chiral center of the starting material dictates the stereochemistry of the final natural product. tandfonline.com Synthetic routes targeting these alkaloids often rely on building the core heterocyclic structure from a chiral pool starting material like (S)-malic acid or by using chiral auxiliaries. tandfonline.com The availability of (S)-3-methylpyrrolidine, derived from this compound, provides a direct and efficient pathway to these complex targets, enabling further biological evaluation and structure-activity relationship studies. smolecule.com Additionally, diamines, in general, are used to create dimeric derivatives of complex natural products like ursolic acid, showcasing their role in generating novel analogues with potentially enhanced biological activities. mdpi.com

Integration into Polymeric Systems

The bifunctionality of this compound makes it an excellent monomer for step-growth polymerization. The incorporation of this chiral monomer into a polymer backbone imparts chirality to the resulting macromolecule, influencing its secondary structure (e.g., helical folding) and macroscopic properties.

This compound is a bio-based platform chemical that can be derived from itaconic acid, a product of carbohydrate fermentation. mdpi.comresearchgate.net This renewable origin makes it an attractive monomer for sustainable polymers. It can be used in polycondensation reactions with dicarboxylic acids (or their derivatives) to form chiral polyamides or with diisocyanates to form chiral polyureas.

The introduction of the chiral methyl-substituted butane (B89635) unit into the polymer chain disrupts packing and can reduce crystallinity compared to polymers made from its achiral analogue, 1,4-butanediamine. rsc.org This can enhance solubility and modify the mechanical properties of the material. The chirality endowed by the monomer can lead to the formation of polymers with ordered helical structures, which are of interest for applications in chiral separations, asymmetric catalysis, and optics. For example, liquid crystalline polyesters have been synthesized using the related chiral diol, (S)-2-methyl-1,4-butanediol, demonstrating the interest in this chiral motif for advanced materials. rsc.org

Table 2: Potential Chiral Polymers from this compound

| Polymer Type | Co-monomer | Potential Linkage | Key Feature |

|---|---|---|---|

| Polyamide | Adipoyl chloride, Terephthaloyl chloride | Amide bond | Introduces chirality into polyamide backbone |

| Polyurea | Hexamethylene diisocyanate (HDI) | Urea bond | Creates chiral, potentially biodegradable polyureas |

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgnih.gov The introduction of chirality into these porous structures is a major focus for applications in enantioselective separations, asymmetric catalysis, and chiral sensing. nih.govrsc.org

This compound is an excellent candidate for a chiral linker or pillar in the synthesis of homochiral coordination polymers. rsc.orgfrontiersin.org Its two amine groups can coordinate to metal centers, bridging them to form a 1D, 2D, or 3D network. The inherent (S)-chirality of the diamine ligand is transferred to the resulting framework, forcing the structure to adopt a specific, non-superimposable mirror-image form. frontiersin.org For example, it could be used as a chiral pillar in well-known MOF structures, such as those with a Kagomé net topology, where diamine pillars connect 2D layers of metal-carboxylate sheets. researchgate.net The use of a chiral diamine like this compound instead of an achiral one like 1,4-diazabicyclo[2.2.2]octane (DABCO) would generate a chiral porous environment. Such homochiral MOFs can exhibit selective adsorption of chiral molecules or act as catalysts for asymmetric reactions. mdpi.com

Table 3: Hypothetical Chiral Coordination Polymers with this compound

| Metal Ion | Co-Linker (Strut) | Role of Diamine | Potential Framework Topology | Application |

|---|---|---|---|---|

| Zn²⁺ | 1,4-Benzenedicarboxylic acid (BDC) | Chiral Pillar | Pillared-layer (e.g., Kagomé) | Enantioselective Separation |

| Cu²⁺ | Biphenyl-4,4'-dicarboxylic acid (BPDC) | Chiral Pillar | Interpenetrated pcu net | Asymmetric Catalysis |

Comparative Analysis and Future Research Directions

Comparative Studies with Achiral and Analogous Diamines (e.g., 1,4-Butanediamine)

A comparative analysis of (S)-2-Methylbutane-1,4-diamine with its achiral counterpart, 1,4-butanediamine (putrescine), reveals key differences in their properties and potential applications. The primary distinction arises from the presence of a stereogenic center and a methyl group in the chiral diamine.

The methyl group introduces steric hindrance that can influence the reactivity of the adjacent amine group and the conformational preferences of the molecule. This can be advantageous in asymmetric catalysis, where the chiral environment around a metal center is crucial for enantioselectivity. In contrast, the symmetry of 1,4-butanediamine leads to the formation of achiral coordination complexes.

The physical properties are also affected by this structural difference. The introduction of a methyl group can alter the boiling point, melting point, and solubility of the diamine compared to its linear, achiral counterpart. Furthermore, the chirality of this compound gives rise to optical activity, a property absent in 1,4-butanediamine.

In the context of coordination chemistry, the bite angle and chelate ring conformation of the resulting metal complexes will differ. The methyl group in this compound can enforce a specific conformation upon chelation, which can be exploited in the design of catalysts for asymmetric transformations. For instance, in the formation of metal-organic frameworks (MOFs), the use of a chiral diamine like this compound can lead to the generation of chiral pores and surfaces, which are valuable for enantioselective separations and sensing.

A summary of the comparative properties is presented in the table below:

| Property | This compound | 1,4-Butanediamine |

| Chirality | Chiral | Achiral |

| Stereogenic Center | Present at C2 | Absent |

| Symmetry | Asymmetric | Symmetric (C2h) |

| Optical Activity | Optically active | Optically inactive |

| Potential Applications | Asymmetric synthesis, chiral materials | Polyamide synthesis, organic synthesis |

Innovations in Asymmetric Synthesis Methodologies for Chiral Diamines

The development of efficient and stereoselective methods for the synthesis of chiral diamines, including this compound, is a significant area of research. researchgate.net Innovations in this field are crucial for accessing enantiomerically pure compounds for various applications. chiralpedia.com

One promising approach involves the use of biocatalysis. Engineered enzymes, such as transaminases, can be employed for the asymmetric amination of keto-precursors, offering high enantioselectivity under mild reaction conditions. Another strategy is the asymmetric hydrogenation of prochiral enamines or imines, catalyzed by chiral transition metal complexes. acs.org Rhodium and ruthenium complexes bearing chiral phosphine (B1218219) ligands have shown considerable success in this area. mdpi.com

Furthermore, the development of novel chiral auxiliaries and reagents continues to provide new avenues for the synthesis of chiral diamines. frontiersin.org These methods often involve the diastereoselective functionalization of a chiral starting material, followed by the removal of the auxiliary to yield the desired enantiomerically enriched diamine. The use of organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of nitrogen-containing compounds. frontiersin.org

Exploration of Novel Coordination Chemistry Applications

The coordination chemistry of this compound is a fertile ground for exploration. As a bidentate ligand, it can form stable chelate complexes with a wide range of metal ions. uomustansiriyah.edu.iq The chirality of the ligand can be transferred to the metal center, creating a chiral environment that can be exploited in asymmetric catalysis. libretexts.org

Future research in this area could focus on the synthesis and characterization of novel coordination complexes of this compound with various transition metals. The catalytic activity of these complexes in asymmetric reactions, such as hydrogenations, transfer hydrogenations, and C-C bond-forming reactions, should be investigated. thieme-connect.com The steric and electronic properties of the ligand can be fine-tuned by derivatization of the amine groups to modulate the catalytic performance.

Moreover, the use of this compound as a building block for the construction of polynuclear coordination compounds and metal-organic frameworks (MOFs) holds significant promise. mdpi.com The resulting materials could exhibit interesting properties, such as chirality-dependent guest recognition, enantioselective catalysis, and nonlinear optical activity.

Advanced Computational Approaches for Predictive Modeling

Computational modeling provides a powerful tool for understanding the structure, properties, and reactivity of chiral molecules like this compound. marquette.edu Density Functional Theory (DFT) calculations can be used to predict the conformational preferences of the free diamine and its coordination complexes. researchgate.net This information is crucial for understanding the origins of stereoselectivity in catalytic reactions.

Molecular dynamics (MD) simulations can be employed to study the behavior of the diamine in solution and its interactions with other molecules. This can provide insights into its role in self-assembly processes and its binding to biological targets. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound and its derivatives with their observed biological activity or catalytic performance. rsc.org

Future research should focus on the development of more accurate and efficient computational models to predict the chiroptical properties, such as circular dichroism (CD) spectra, of this compound and its complexes. This would facilitate the determination of the absolute configuration of these and related chiral molecules.

Potential for Functional Materials and Enantioselective Sensing

The unique properties of this compound make it an attractive candidate for the development of functional materials. oaepublish.com It can be incorporated into polymers to create chiral stationary phases for enantioselective chromatography. Its ability to form chiral coordination complexes can be harnessed to create chiral sensors for the detection of other chiral molecules. mdpi.com

The development of MOFs and other porous materials using this chiral diamine as a linker could lead to materials with high surface area and chiral pores, suitable for enantioselective adsorption and separation of racemic mixtures. acs.org Furthermore, the incorporation of this compound into liquid crystal phases could lead to the development of novel chiroptical switches and displays.

Future work in this area will involve the design and synthesis of new materials incorporating this compound and the thorough investigation of their functional properties. acs.org

Emerging Roles in Supramolecular Chemistry and Self-Assembly Processes

The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for supramolecular chemistry and self-assembly. rsc.org It can be used to construct a variety of supramolecular architectures, such as gels, vesicles, and nanofibers.

The chirality of the diamine can direct the formation of helical or other chiral superstructures. These self-assembled materials can have applications in areas such as drug delivery, tissue engineering, and catalysis. For example, chiral gels formed from derivatives of this compound could be used as a medium for asymmetric reactions.

Future research will focus on understanding the principles that govern the self-assembly of this chiral diamine and its derivatives, and on exploiting these principles to create novel supramolecular materials with tailored properties and functions. ucl.ac.uk

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for separating (S)-2-Methylbutane-1,4-diamine from its enantiomer or structural analogs?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is effective for separating and identifying polyamines. For chiral resolution, use a β-cyclodextrin-based chiral stationary phase (CSP) to exploit stereoselective interactions. Adjust temperature gradients (e.g., 50–250°C at 10°C/min) and carrier gas flow rates (He, 1.2 mL/min) to optimize peak separation. Pre-column derivatization with trifluoroacetic anhydride (TFAA) enhances volatility and detection sensitivity . Calibrate with external standards, as demonstrated in polyamine quantification studies .

Q. What synthetic routes yield enantiomerically pure this compound?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., Rhodium-BINAP complexes) can achieve enantioselective reductive amination of 2-methyl-1,4-diketones. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer from a racemic mixture. Monitor reaction progress via chiral HPLC and confirm purity using polarimetry (specific rotation) .

Q. How can the purity and configuration of this compound be verified?